molecular formula C15H13F3N2O2 B6719121 N-methyl-N-pyridin-2-yl-2-[3-(trifluoromethoxy)phenyl]acetamide

N-methyl-N-pyridin-2-yl-2-[3-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B6719121
M. Wt: 310.27 g/mol
InChI Key: CENVFOCINAIHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-pyridin-2-yl-2-[3-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethoxy group, which is known for enhancing the biological activity and stability of molecules, making it a valuable component in medicinal chemistry and other research areas.

Properties

IUPAC Name

N-methyl-N-pyridin-2-yl-2-[3-(trifluoromethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-20(13-7-2-3-8-19-13)14(21)10-11-5-4-6-12(9-11)22-15(16,17)18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENVFOCINAIHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=N1)C(=O)CC2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-pyridin-2-yl-2-[3-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridin-2-yl Intermediate: This step involves the preparation of a pyridin-2-yl derivative through a series of reactions, such as halogenation and subsequent substitution reactions.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using reagents like trifluoromethoxy iodide or trifluoromethyl sulfonate under specific conditions to ensure high yield and purity.

    Coupling Reaction: The final step involves coupling the pyridin-2-yl intermediate with the trifluoromethoxy phenyl acetamide under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, reduce costs, and ensure scalability. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-pyridin-2-yl-2-[3-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridin-2-yl and trifluoromethoxy phenyl moieties, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-N-pyridin-2-yl-2-[3-(trifluoromethoxy)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-methyl-N-pyridin-2-yl-2-[3-(trifluoromethoxy)phenyl]acetamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-pyridin-2-yl-2-[3-(trifluoromethyl)phenyl]acetamide: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    N-methyl-N-pyridin-2-yl-2-[3-(methoxy)phenyl]acetamide: Contains a methoxy group instead of trifluoromethoxy.

    N-methyl-N-pyridin-2-yl-2-[3-(fluoromethoxy)phenyl]acetamide: Features a fluoromethoxy group.

Uniqueness

N-methyl-N-pyridin-2-yl-2-[3-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its analogues.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.